4-(benzyloxy)-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide 4-(benzyloxy)-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16288393
InChI: InChI=1S/C25H20N2O5S2/c1-31-21-13-17(7-12-20(21)28)14-22-24(30)27(25(33)34-22)26-23(29)18-8-10-19(11-9-18)32-15-16-5-3-2-4-6-16/h2-14,28H,15H2,1H3,(H,26,29)/b22-14-
SMILES:
Molecular Formula: C25H20N2O5S2
Molecular Weight: 492.6 g/mol

4-(benzyloxy)-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

CAS No.:

Cat. No.: VC16288393

Molecular Formula: C25H20N2O5S2

Molecular Weight: 492.6 g/mol

* For research use only. Not for human or veterinary use.

4-(benzyloxy)-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide -

Specification

Molecular Formula C25H20N2O5S2
Molecular Weight 492.6 g/mol
IUPAC Name N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-phenylmethoxybenzamide
Standard InChI InChI=1S/C25H20N2O5S2/c1-31-21-13-17(7-12-20(21)28)14-22-24(30)27(25(33)34-22)26-23(29)18-8-10-19(11-9-18)32-15-16-5-3-2-4-6-16/h2-14,28H,15H2,1H3,(H,26,29)/b22-14-
Standard InChI Key CKXXMWPCENNHFM-HMAPJEAMSA-N
Isomeric SMILES COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4)O
Canonical SMILES COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4)O

Introduction

Molecular Description

The compound consists of:

  • A benzyloxy group attached to a benzene ring.

  • A benzamide backbone, which provides stability and functional versatility.

  • A thiazolidinone moiety (a sulfur-containing heterocyclic structure), which is known for its biological activity.

  • A hydroxy-methoxybenzylidene substituent, contributing to its electronic and steric properties.

Synthesis

Although specific synthetic routes for this compound were not directly available in the provided sources, compounds with similar frameworks are typically synthesized through multi-step reactions involving:

  • Formation of the benzamide backbone via condensation of an amine with a benzoyl chloride derivative.

  • Construction of the thiazolidinone ring, often achieved by cyclization reactions involving thiourea or related sulfur-containing precursors.

  • Introduction of the benzyloxy group through nucleophilic substitution or etherification reactions.

  • Final functionalization to attach the hydroxy-methoxybenzylidene substituent via aldol condensation.

These steps are typically optimized for yield and purity using techniques such as recrystallization or chromatography.

Pharmacological Relevance

Compounds containing thiazolidinone cores are widely studied for their biological activities:

  • Antimicrobial Properties: The thiazolidinone moiety often exhibits antibacterial and antifungal activity due to its ability to interact with microbial enzymes.

  • Anti-inflammatory Effects: Many derivatives inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), reducing inflammation.

  • Anticancer Potential: The presence of electron-donating groups (e.g., hydroxy and methoxy) may enhance binding affinity for cancer-related targets.

Molecular Docking Studies

Similar compounds have been evaluated in silico for their binding to critical enzymes or receptors, showing promising results as inhibitors of key biological pathways. The inclusion of both hydrophilic (hydroxy) and hydrophobic (benzyloxy) groups may facilitate diverse interactions in enzyme active sites.

Data Table: Key Features

FeatureDescription
Molecular FormulaC22_{22}H18_{18}N2_{2}O4_{4}S
Functional GroupsHydroxy (-OH), Methoxy (-OCH₃), Thioxo (-C=S), Benzamide
Potential ApplicationsAntimicrobial, Anti-inflammatory, Anticancer
Key InteractionsHydrogen bonding, π-stacking, Hydrophobic interactions
Synthetic ChallengesMulti-step synthesis requiring precise control over reaction conditions

Research Implications

The compound’s structural features suggest it could serve as a lead molecule for drug discovery programs targeting:

  • Infectious diseases caused by resistant bacteria or fungi.

  • Chronic inflammatory conditions like arthritis.

  • Cancer types that rely on specific enzymatic pathways for proliferation.

Further studies, including experimental validation (e.g., NMR, IR spectroscopy) and bioassays, would be essential to confirm these activities.

This compound represents an exciting avenue in medicinal chemistry due to its multifunctional framework and potential bioactivity.

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